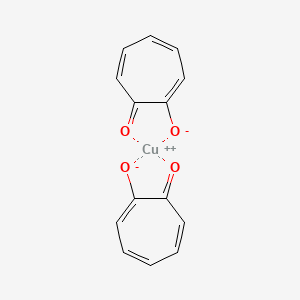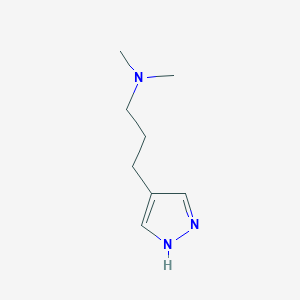
(S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile is a chiral compound with a unique structure that includes an oxazolidinone ring and a benzonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile typically involves the formation of the oxazolidinone ring followed by the introduction of the benzonitrile group. One common method involves the cyclization of an appropriate amino alcohol with an isocyanate to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of microwave-assisted synthesis and environmentally benign solvents, can be applied to minimize waste and reduce the environmental impact.
化学反応の分析
Types of Reactions
(S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major product depends on the nucleophile used but can include various substituted benzonitrile derivatives.
科学的研究の応用
(S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, modulating their activity. The benzonitrile group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
®-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile: The enantiomer of the compound with similar properties but different stereochemistry.
2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile: The racemic mixture of the compound.
2-(4-Methyl-2-oxooxazolidin-3-yl)benzonitrile: A structurally similar compound with a methyl group instead of an ethyl group.
Uniqueness
(S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
572923-15-0 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC名 |
2-[(4S)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl]benzonitrile |
InChI |
InChI=1S/C12H12N2O2/c1-2-10-8-16-12(15)14(10)11-6-4-3-5-9(11)7-13/h3-6,10H,2,8H2,1H3/t10-/m0/s1 |
InChIキー |
XJFJODZGHDFFQX-JTQLQIEISA-N |
異性体SMILES |
CC[C@H]1COC(=O)N1C2=CC=CC=C2C#N |
正規SMILES |
CCC1COC(=O)N1C2=CC=CC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872970.png)
![azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium](/img/structure/B12872978.png)



![2-(Bromomethyl)benzo[d]oxazole-5-methanol](/img/structure/B12873000.png)

![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12873015.png)


